molecular formula C11H13Cl2N3 B2715919 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 1052533-99-9

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No. B2715919
CAS RN: 1052533-99-9
M. Wt: 258.15
InChI Key: DNWJFQUMHLPYSX-UHFFFAOYSA-N
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Description

“[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1052533-99-9 . It has a molecular weight of 258.15 . The IUPAC name for this compound is [2,2’-bipyridin]-6-ylmethanamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3.2ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;/h1-7H,8,12H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 258.15 .

Scientific Research Applications

Chemistry and Complex Formation

Pyridine derivatives have shown remarkable variability in their chemical properties and abilities to form complex compounds. Studies have summarized the preparation, properties, and applications of pyridine derivatives in forming complexes, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such compounds demonstrate potential for further investigation into unknown analogues, suggesting areas for future research in chemical sciences (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Importance

Pyridine derivatives are known for their significant biological and medicinal applications. They possess a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. The high affinity of these derivatives for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Optoelectronic Materials

Research into quinazolines and pyrimidines, which are closely related to pyridine derivatives, has explored their application in optoelectronic materials. Incorporation of these compounds into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the potential for pyridine derivatives in the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Agrochemical Applications

Pyridine-based compounds play a crucial role as agrochemicals, serving as fungicides, insecticides, acaricides, and herbicides. The discovery of new agrochemicals often relies on intermediate derivatization methods, highlighting the importance of pyridine moieties in the development of effective agricultural chemicals (Guan et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride” are not available, research into similar compounds suggests potential applications in the development of novel anti-fibrotic drugs .

properties

IUPAC Name

(6-pyridin-2-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;/h1-7H,8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJFQUMHLPYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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